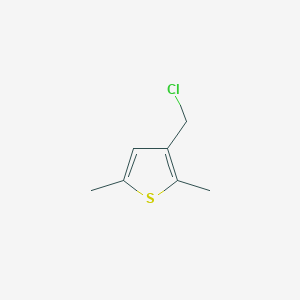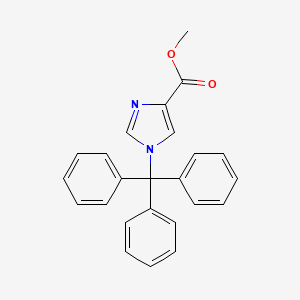
methyl 1-trityl-1H-imidazole-4-carboxylate
概要
説明
Methyl 1-trityl-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound features a trityl group (triphenylmethyl) attached to the nitrogen at position 1 and a methyl ester group at position 4 of the imidazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-trityl-1H-imidazole-4-carboxylate typically involves the following steps:
-
Formation of the Imidazole Ring: : The imidazole ring can be synthesized through the cyclization of amido-nitriles. For example, a reaction involving the cyclization of an amido-nitrile precursor in the presence of a nickel catalyst can yield disubstituted imidazoles .
-
Introduction of the Trityl Group: : The trityl group is introduced via a tritylation reaction. This involves the reaction of the imidazole derivative with triphenylmethyl chloride (trityl chloride) in the presence of a base such as pyridine or triethylamine .
-
Esterification: : The final step involves the esterification of the carboxylic acid group at position 4 of the imidazole ring to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 1-trityl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding imidazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : Reduction of the ester group can yield the corresponding alcohol. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The trityl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, thiols.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazole alcohols.
Substitution: Various substituted imidazole derivatives.
科学的研究の応用
Methyl 1-trityl-1H-imidazole-4-carboxylate has diverse applications in scientific research:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
-
Medicine: : It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
-
Industry: : The compound is utilized in the production of functional materials, such as polymers and catalysts, due to its stability and reactivity.
作用機序
The mechanism by which methyl 1-trityl-1H-imidazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The trityl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the imidazole ring can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active imidazole derivative, which then exerts its biological effects.
類似化合物との比較
Similar Compounds
Ethyl 1-trityl-1H-imidazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
1-Trityl-1H-imidazole-4-carboxylic acid: The carboxylic acid form without esterification.
1-Trityl-1H-imidazole: Lacks the carboxylate group, making it less reactive in certain synthetic applications.
Uniqueness
Methyl 1-trityl-1H-imidazole-4-carboxylate is unique due to its combination of a trityl group and a methyl ester group, which confer specific chemical properties and reactivity. This makes it particularly useful as an intermediate in organic synthesis and as a probe in biological studies.
特性
IUPAC Name |
methyl 1-tritylimidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-28-23(27)22-17-26(18-25-22)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSUCNKNEPJLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
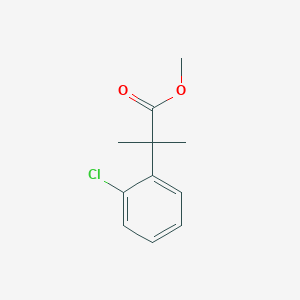
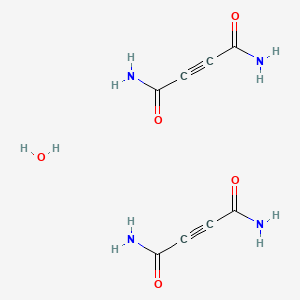
![Ethyl 2,4-dioxo-4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B3371592.png)
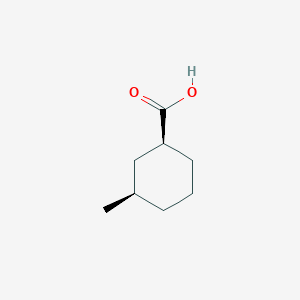
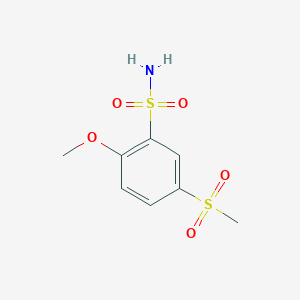
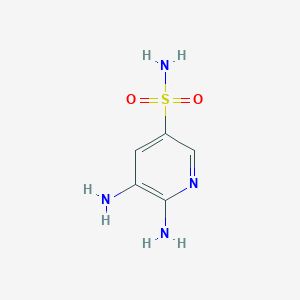
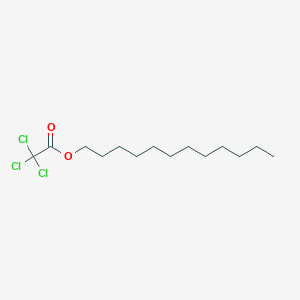
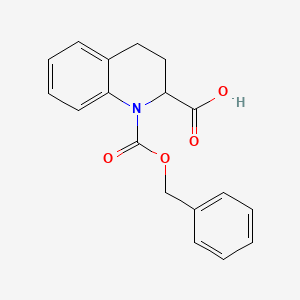
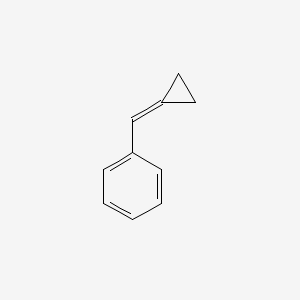
![Benzenamine, 4-[2-(1H-imidazol-1-yl)ethoxy]-](/img/structure/B3371654.png)
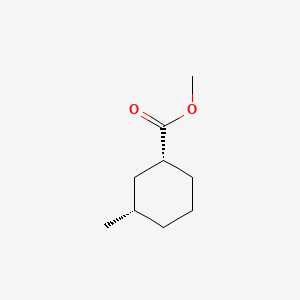
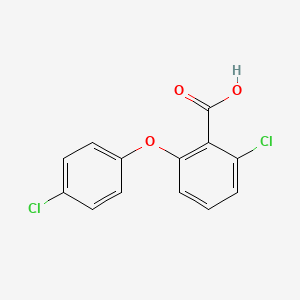
![3-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B3371674.png)
